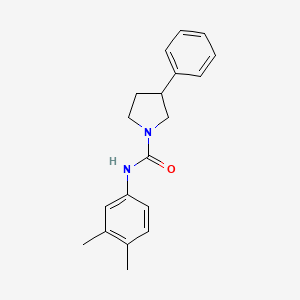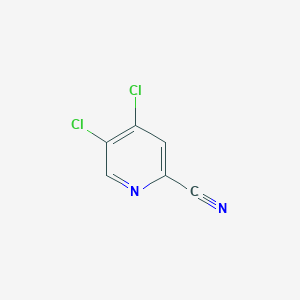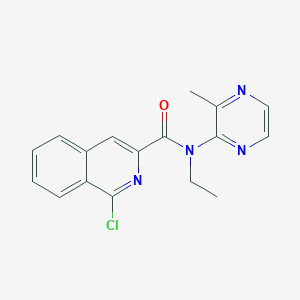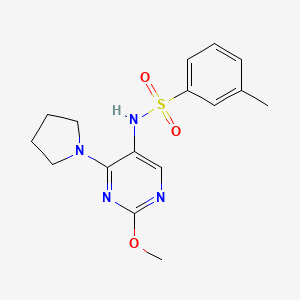
N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a phenyl group and a carboxamide group attached to a 3,4-dimethylphenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 3,4-dimethylphenylamine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of crotonic acid and toluene as solvents, with the reaction mixture being refluxed for several hours . The reaction conditions often require the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the pyrrolidine ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxylic acid, while reduction could produce N-(3,4-dimethylphenyl)-3-phenylpyrrolidine.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, including its role as a precursor for drug development, is ongoing.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide
- N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide
Uniqueness
N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall effectiveness in various applications .
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-8-9-18(12-15(14)2)20-19(22)21-11-10-17(13-21)16-6-4-3-5-7-16/h3-9,12,17H,10-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPSSVQJUNQFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815206 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2736034.png)
![1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2736036.png)

![N-(2-oxo-2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2736042.png)
![4-chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2736043.png)
![methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2736046.png)
![(2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B2736048.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2736051.png)
![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)


![1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B2736055.png)

